N-{4-[1-(2-bromoethyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide
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Overview
Description
N-{4-[1-(2-bromoethyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(2-bromoethyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro[indole-pyrrolo] core: This can be achieved through a cyclization reaction involving an indole derivative and a pyrrolo compound under acidic or basic conditions.
Introduction of the bromoethyl group: This step involves the bromination of an ethyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(2-bromoethyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-{4-[1-(2-bromoethyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of N-{4-[1-(2-bromoethyl)-3’-methyl-2,4’,6’-trioxo-1,2,2’,3’,3a’,4’,6’,6a’-octahydro-5’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-5’-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler compound with a bromoethyl group, used in organic synthesis.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate:
Ethyl acetoacetate: A compound with keto-enol tautomerism, used in various organic reactions.
Properties
Molecular Formula |
C24H23BrN4O4 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-[4-[1'-(2-bromoethyl)-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H23BrN4O4/c1-13-19-20(22(32)29(21(19)31)16-9-7-15(8-10-16)26-14(2)30)24(27-13)17-5-3-4-6-18(17)28(12-11-25)23(24)33/h3-10,13,19-20,27H,11-12H2,1-2H3,(H,26,30) |
InChI Key |
HMKROUNZPOWXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)C)C4(N1)C5=CC=CC=C5N(C4=O)CCBr |
Origin of Product |
United States |
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